Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate
Description
Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate is a heterocyclic compound featuring a methyl benzoate core linked to a 3-oxopiperazine ring substituted with a 5-fluoropyrimidin-2-yl group. This compound belongs to a class of molecules designed for pharmaceutical applications, particularly targeting enzymes or receptors where heterocyclic scaffolds play critical roles .
Properties
IUPAC Name |
methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4/c1-26-16(25)12-4-2-11(3-5-12)15(24)21-6-7-22(14(23)10-21)17-19-8-13(18)9-20-17/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXJVLQCGAZDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the reaction of 2-chloro-5-fluoropyrimidine with appropriate reagents.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring by reacting the fluoropyrimidine intermediate with piperazine under controlled conditions.
Benzoate Ester Formation: The final step involves the esterification of the piperazine derivative with methyl 4-benzoate under suitable reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its interactions with key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations in Heterocyclic Cores
The target compound’s pyrimidine core distinguishes it from quinoline-based analogs (e.g., C1–C7 in ). For instance, Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) replaces the pyrimidine with a quinoline system, altering electronic properties and steric bulk. Pyrimidines, being smaller and more electron-deficient, may favor interactions with flat binding pockets compared to the extended aromatic surface of quinolines .
In contrast, compounds like 4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) () feature a benzooxazinone ring, which introduces additional oxygen atoms and modulates solubility. The target compound’s 3-oxopiperazine likely enhances conformational stability relative to non-oxidized piperazines in C1–C7 .
Substituent Effects
- Fluorine Position: The 5-fluoro substituent on the pyrimidine in the target compound contrasts with C4’s 4-fluorophenyl group on quinoline. Fluorine’s position influences electronic effects (e.g., dipole moments) and steric interactions.
- Pyrimidine vs. Pyrazole : ’s (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine incorporates a methylsulfanyl group on pyrimidine, highlighting how sulfur vs. fluorine alters lipophilicity and metabolic stability .
Physicochemical Properties
*Estimated based on structural formula.
Spectroscopic Characterization
- 1H NMR: The target compound’s piperazine and pyrimidine protons would resonate in the δ 3.5–4.5 and δ 8.0–8.5 regions, respectively, comparable to C1–C7 (δ 7.0–8.5 for quinoline protons) .
- HRMS : Analogous compounds (e.g., C4 ) show precise mass matches (e.g., [M+H]+ 473.5), underscoring the reliability of HRMS for structural confirmation .
Research Findings and Structure-Activity Insights
- Electron-Withdrawing Groups : Fluorine and carbonyl groups (e.g., 3-oxopiperazine) may enhance binding to targets like kinases or GPCRs by polarizing adjacent bonds .
- Rigidity vs.
- Solubility : The benzoate ester in the target compound may reduce solubility relative to carboxamide-containing analogs (e.g., Compound 28 ), impacting bioavailability .
Biological Activity
Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate, a compound with potential therapeutic applications, is notable for its biological activity against various cellular targets. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H19FN4O3
- Molecular Weight : 358.37 g/mol
- CAS Number : 34770-60-0
The compound features a piperazine ring, which is often associated with various pharmacological activities, and a fluoropyrimidine moiety that may enhance its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in vitro assays have shown that the compound inhibits the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| A549 (lung cancer) | 7.8 |
| MCF7 (breast cancer) | 6.1 |
These results indicate that the compound may function by inducing apoptosis in cancer cells, which has been observed through flow cytometry analyses revealing increased early and late apoptotic cells upon treatment with the compound.
The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been reported to inhibit the activity of certain kinases involved in oncogenic signaling pathways, thereby disrupting the survival signals in cancer cells.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial activity against various bacterial strains. In vitro studies have indicated effective inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be explored further for its potential use in treating infections caused by resistant bacterial strains.
Case Study: Antitumor Efficacy in Animal Models
A study conducted on murine models bearing xenografts of human tumors demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well tolerated, with no significant adverse effects observed at therapeutic doses.
Case Study: Synergistic Effects with Other Anticancer Agents
Further investigations have explored the synergistic effects of this compound when combined with established chemotherapeutic agents such as cisplatin and doxorubicin. The combination therapy showed enhanced efficacy, leading to greater tumor regression than monotherapy alone.
Q & A
Q. What are the key synthetic strategies for Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 3-oxopiperazine core via cyclization reactions, often using carbodiimide coupling agents to introduce the carbonyl group.
- Step 2 : Introduction of the 5-fluoropyrimidin-2-yl moiety through nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Esterification of the benzoic acid derivative with methanol under acidic or basic conditions to yield the methyl ester.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is employed for isolation .
- Characterization : Confirm structure via H/C NMR, HRMS, and FT-IR. Monitor reaction progress using TLC or HPLC .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar (dichloromethane) solvents. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4°C–40°C), and light exposure. Monitor degradation via HPLC and compare peak areas over time .
Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) for purity assessment.
- Spectroscopy : F NMR to confirm fluoropyrimidine incorporation; IR for carbonyl (C=O) and ester (C-O) bond validation.
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]) and fragment patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the 5-fluoropyrimidine and 3-oxopiperazine moieties?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh), Pd(dppf)Cl, or CuI for cross-coupling efficiency.
- Solvent Optimization : Compare DMF, THF, and toluene for solubility and reaction kinetics.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated pyrimidine) and adjust stoichiometry .
Q. What computational approaches are suitable for predicting the compound’s biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR, PI3K) based on fluoropyrimidine’s electron-deficient nature.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Studies : Corporate substituent effects (e.g., fluorine position) on IC values using CoMFA or CoMSIA .
Q. How can contradictory biological activity data (e.g., varying IC values across assays) be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments in orthogonal assays (e.g., cell viability vs. enzymatic inhibition).
- Buffer Conditions : Test impact of pH, ionic strength, and reducing agents (e.g., DTT) on compound activity.
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites in cell culture media .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 5-fluoropyrimidine with chloro, methyl, or amino variants; modify the benzoate ester to amides or carboxylic acids.
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, A549) and assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining).
- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features (logP, polar surface area) with activity .
Q. How can spectral data inconsistencies (e.g., unexpected H NMR peaks) be troubleshooted?
- Methodological Answer :
- Impurity Profiling : Compare experimental NMR with simulated spectra (e.g., ACD/Labs) to identify unaccounted signals.
- Isotopic Labeling : Synthesize C-labeled intermediates to trace unexpected couplings.
- Dynamic Effects : Assess rotamers or tautomers via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
